molecular formula C17H14O4 B3040240 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one CAS No. 177587-97-2

2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one

Cat. No.: B3040240
CAS No.: 177587-97-2
M. Wt: 282.29 g/mol
InChI Key: CJANOSGDZMADGM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one, also known as 4'-Ethoxy-3-hydroxyflavone, is a synthetic flavone derivative with the CAS Registry Number 177587-97-2 and a molecular weight of 282.29 g/mol . This chemical features a chromen-4-one core structure substituted with a 3-hydroxy group and a 4-ethoxyphenyl ring at the 2-position, giving it a molecular formula of C17H14O4 . As a flavone derivative, this compound is of significant interest in medicinal chemistry and pharmacological research. Flavones are a well-studied class of compounds known for their diverse biological activities and are often investigated for their effects on critical cellular signaling pathways . Related hydroxyflavone compounds, such as chrysin, have been identified in botanical extracts and studied using systems pharmacology approaches, demonstrating research potential in modulating pathways like JAK-STAT3 and PI3K-AKT, which are crucial in inflammation and cellular regulation . This specific ethoxy-hydroxyflavone is provided as a high-purity chemical reagent for laboratory research applications. It is intended for in vitro studies and should be handled by qualified researchers in appropriate laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)-3-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-12-9-7-11(8-10-12)17-16(19)15(18)13-5-3-4-6-14(13)21-17/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJANOSGDZMADGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227785
Record name 2-(4-Ethoxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177587-97-2
Record name 2-(4-Ethoxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177587-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Backbone: Significance of Chromen 4 One Scaffolds

The chromen-4-one, or chromone (B188151), scaffold is a bicyclic heterocyclic system that represents the core structure of many bioactive molecules. researchgate.net This framework is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been found to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities. researchgate.netnih.gov

The versatility of the chromen-4-one ring system has made it a cornerstone for the development of novel therapeutic agents. Researchers have successfully synthesized and identified chromone derivatives with a broad range of biological properties, establishing its importance in drug discovery programs. researchgate.netwikipedia.org

Table 1: Reported Biological Activities of Chromen-4-one Derivatives

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Shows activity against a range of bacteria and fungi.
Antiviral Demonstrates potential in inhibiting viral replication.
Anti-inflammatory Helps in modulating the body's inflammatory responses.
Antioxidant Capable of neutralizing harmful free radicals in the body.

| Enzyme Inhibition | Can inhibit the activity of various enzymes, playing a role in disease modulation. |

This table is illustrative of the broad activities associated with the chromen-4-one scaffold and is not exhaustive.

Synthetic Methodologies and Chemical Diversification Strategies for the 3 Hydroxychromen 4 One Core

Established Synthetic Routes for 3-Hydroxyflavones and Related Chromen-4-ones

The synthesis of the 3-hydroxychromen-4-one (B1235781) core, the fundamental structure of flavonols, is well-established in organic chemistry. Several classical and modern methods are employed to construct this heterocyclic system.

Classic Organic Reactions in Flavone (B191248) Synthesis (e.g., Baker-Venkataraman Reaction)

A prominent method for the synthesis of chromones and flavones is the Baker-Venkataraman rearrangement. wikipedia.org This reaction involves the base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones. wikipedia.org The mechanism begins with the abstraction of a hydrogen atom alpha to the ketone by a base, leading to the formation of an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, creating a cyclic alkoxide intermediate. This intermediate subsequently opens to form a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. wikipedia.orgchemistry-reaction.com

The resulting 1,3-diketone is a crucial precursor that can then undergo acid-catalyzed cyclodehydration to form the final chromone (B188151) or flavone structure. wikipedia.org This two-step process, starting from readily available 2-hydroxyacetophenones, provides a versatile route to a wide array of substituted flavones. The Baker-Venkataraman reaction is valued for its ability to regioselectively construct the 1,3-dicarbonyl unit ortho to a phenolic hydroxyl group. alfa-chemistry.com

Reaction NameDescriptionKey Intermediates
Baker-Venkataraman RearrangementA base-catalyzed intramolecular acyl transfer of 2-acyloxyacetophenones.1,3-diketones

Oxidative Cyclization Approaches

Oxidative cyclization of 2'-hydroxychalcones is another major pathway to 3-hydroxyflavones (flavonols). The Algar-Flynn-Oyamada (AFO) reaction is a classic example of this approach, where a 2'-hydroxychalcone (B22705) undergoes oxidative cyclization with hydrogen peroxide in an alkaline medium to yield a flavonol. researchgate.netwikipedia.org This method is widely used due to its relative simplicity and convenience. researchgate.net

Various other reagents and conditions have been developed to effect this transformation. For instance, the use of iodine in dimethyl sulfoxide (B87167) (DMSO) can facilitate the oxidative cyclization of ortho-hydroxychalcones to flavones. researchgate.net Peroxides have also proven to be effective reagents for the oxidative cyclization of 2'-hydroxychalcones to the corresponding 3-hydroxyflavones. chemijournal.com More recently, transition-metal catalysts, in conjunction with an oxidant like TEMPO, have been employed for the efficient synthesis of flavone derivatives from 2'-hydroxychalcones under mild conditions. organic-chemistry.org These methods offer advantages such as high atom economy and the use of benign solvents. organic-chemistry.org

MethodReagentsProduct
Algar-Flynn-Oyamada Reaction2'-Hydroxychalcone, Hydrogen Peroxide, Alkali3-Hydroxyflavone (B191502)
Iodine-mediated Cyclization2'-Hydroxychalcone, Iodine, DMSOFlavone
Transition-Metal Catalysis2'-Hydroxychalcone, Transition-metal catalyst, TEMPOFlavone

Strategies for 2-Alkyl-3-hydroxychromen-4-one Synthesis

While the synthesis of 2-aryl-3-hydroxychromen-4-ones (flavonols) is extensively documented, methods for their 2-alkyl counterparts are also of significant interest. The general strategies for constructing the chromen-4-one core can be adapted for the synthesis of 2-alkyl derivatives. For instance, a process for preparing enantiomerically pure, optionally substituted 2-(1-hydroxy-alkyl)-chromen-4-one derivatives has been developed, highlighting the importance of stereoselective synthesis in this area. google.com

The synthesis can proceed through the condensation of a 2-hydroxyacetophenone (B1195853) with an appropriate aliphatic aldehyde to form a 2'-hydroxyalkylchalcone, which can then be subjected to oxidative cyclization. Alternatively, the Baker-Venkataraman rearrangement can be adapted by using an aliphatic acyl group in the starting 2-acyloxyacetophenone, which would ultimately become the 2-alkyl substituent of the final chromen-4-one.

Advanced Chemical Modification Techniques for 3-Hydroxychromen-4-one Derivatives

The 3-hydroxychromen-4-one scaffold serves as a versatile template for chemical modification to fine-tune its physicochemical and biological properties.

Strategies for Enhancing Biological Activity and Stability through Chemical Derivatization

Chemical derivatization of the 3-hydroxychromen-4-one core is a key strategy to enhance biological activity and improve stability. Glycosylation, for example, is a common modification in nature and can be replicated synthetically. Biotransformation using fungal cultures has been shown to be an effective method for the glycosylation of 3-hydroxyflavone, leading to the formation of various glucopyranoside derivatives. nih.gov Such modifications can significantly impact the solubility and bioavailability of the parent compound.

The introduction of various functional groups can also modulate the biological profile. For instance, the synthesis of novel flavonoid derivatives with different substituents has been explored to study their antifungal and other biological activities. nih.gov The presence of hydroxyl groups in the flavone skeleton is known to be important for their antioxidant capacity. uclan.ac.uk Derivatization of these hydroxyl groups can influence this and other activities. Many 4-hydroxycoumarin (B602359) derivatives, which share a similar structural core, have been synthesized and evaluated for a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, and anticancer properties, demonstrating the potential of this chemical class. mdpi.comnih.gov

Introduction of Specific Functional Groups for Structural Diversification (e.g., halogenation, alkylation, acylation)

Structural diversification of the 3-hydroxychromen-4-one scaffold is achieved by introducing various functional groups through reactions like halogenation, alkylation, and acylation.

Halogenation: The introduction of halogen atoms into the aromatic rings of the chromen-4-one structure can be accomplished through electrophilic halogenation. wikipedia.org This is typically carried out using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst. wikipedia.org The position of halogenation is directed by the existing substituents on the aromatic rings. Halogenated flavonoids have been synthesized and shown to possess significant biological activities. acs.org

Alkylation: The hydroxyl group at the 3-position is a prime site for alkylation. This can be achieved by reacting the 3-hydroxychromen-4-one with alkyl halides in the presence of a base. nih.gov O-alkylation can also be performed on other hydroxyl groups present on the aromatic rings. These modifications can alter the lipophilicity and, consequently, the biological activity of the molecule. organic-chemistry.org

Acylation: Similar to alkylation, the 3-hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base or a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This leads to the formation of ester derivatives. For example, 3-hydroxyflavone has been reacted with various carboxylic acid derivatives, such as cinnamoyl chloride, to produce the corresponding esters. nih.gov Acylation can also occur at other hydroxyl substituents on the flavonoid skeleton. mdpi.com

ModificationReagentsFunctional Group Introduced
HalogenationHalogen (e.g., Br₂), Lewis AcidHalogen (e.g., -Br)
AlkylationAlkyl halide (e.g., CH₃I), BaseAlkyl group (e.g., -CH₃)
AcylationAcyl chloride (e.g., Cinnamoyl chloride), BaseAcyl group (e.g., -CO-CH=CH-Ph)

Biosynthetic Pathways and Biotechnological Production of Flavonoids and their Derivatives

The production of complex plant-derived molecules such as flavonoids through traditional chemical synthesis is often challenging and economically unviable. Consequently, significant research has focused on elucidating the natural biosynthetic routes and harnessing biotechnology to develop sustainable production platforms. This section details the enzymatic machinery responsible for flavonoid synthesis in nature and explores the engineering of microbial systems for their heterologous production.

Enzymatic Pathways in Flavonoid Biosynthesis

Flavonoids are synthesized in plants through the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor. wikipedia.orgfrontiersin.org This initial phase is followed by the flavonoid-specific pathway, where a series of enzymatic reactions builds the characteristic C6-C3-C6 flavonoid skeleton and subsequently modifies it to create a vast diversity of compounds. sci-hub.seijfmr.com

The synthesis begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), which is a pivotal and often rate-limiting enzyme. mdpi.comnih.govresearchgate.net This step forms a chalcone, the immediate precursor to all flavonoids. frontiersin.orgresearchgate.net The chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin (B18129). oup.commdpi.com This flavanone serves as a critical branch-point intermediate from which various flavonoid classes are derived. researchgate.net

Further enzymatic modifications diversify the flavanone core. For instance, flavanone 3-hydroxylase (F3H) introduces a hydroxyl group to produce dihydroflavonols. oup.commdpi.com Dihydroflavonols can then be converted into flavonols by flavonol synthase (FLS). sci-hub.seoup.com These core reactions are catalyzed by a well-characterized set of enzymes, as detailed in the table below.

Table 1: Key Enzymes in the Core Flavonoid Biosynthetic Pathway

Enzyme Abbreviation Function Precursor(s) Product(s)
Phenylalanine ammonia-lyase PAL Deaminates L-phenylalanine to produce trans-cinnamic acid. oup.commdpi.com L-phenylalanine trans-Cinnamic acid
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid to yield p-coumaric acid. oup.commdpi.com Cinnamic acid p-Coumaric acid
4-Coumarate-CoA ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA. nih.govresearchgate.net p-Coumaric acid p-Coumaroyl-CoA
Chalcone synthase CHS Catalyzes the condensation reaction to form the chalcone backbone. mdpi.comresearchgate.net p-Coumaroyl-CoA, Malonyl-CoA Naringenin chalcone
Chalcone isomerase CHI Catalyzes the cyclization of chalcone to form a flavanone. oup.commdpi.com Naringenin chalcone Naringenin
Flavanone 3-hydroxylase F3H Hydroxylates flavanones to produce dihydroflavonols. sci-hub.semdpi.com Naringenin Dihydrokaempferol
Flavonol synthase FLS Oxidizes dihydroflavonols to form flavonols. sci-hub.seoup.com Dihydrokaempferol Kaempferol

Engineered Microbial Cell Factories for Flavonoid Production

The limitations of plant extraction and chemical synthesis have spurred the development of microbial cell factories for flavonoid production. mdpi.comnih.gov Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are attractive hosts due to their fast growth, well-characterized genetics, and amenability to genetic engineering. mdpi.comnih.gov The reconstruction of plant biosynthetic pathways in these microbes offers a promising, sustainable, and scalable alternative for producing valuable flavonoids. nih.govbohrium.com

The general strategy involves introducing the necessary heterologous genes from plants that encode the flavonoid biosynthetic enzymes into the microbial host. nih.gov A foundational achievement in this field was the engineering of E. coli to produce the flavanones naringenin and pinocembrin (B1678385) by introducing genes for phenylalanine ammonia-lyase (PAL), 4-coumaroyl-CoA ligase (4CL), and chalcone synthase (CHS). mdpi.com

Successful production relies on optimizing the metabolic flux towards the target flavonoid. This often requires balancing the demands of the production pathway with the host's native metabolism, particularly concerning the supply of essential precursors like malonyl-CoA and amino acid-derived starter units. mdpi.combohrium.com Malonyl-CoA, for example, is a critical building block for flavonoids but is also essential for fatty acid synthesis and cell growth. mdpi.com Various microbial platforms have been successfully engineered to produce a range of flavonoid classes.

Table 2: Examples of Flavonoids Produced in Engineered Microorganisms

Flavonoid Class Example Compound Production Host Key Engineering Strategy
Flavanones Naringenin Escherichia coli Introduction of PAL, 4CL, CHS, and CHI genes. mdpi.com
Flavanones Pinocembrin Escherichia coli Bypassing the C4H step by using a 4CL with broad specificity. mdpi.com
Flavanones Eriodictyol Saccharomyces cerevisiae Pathway construction and optimization of precursor supply. bohrium.com
Flavonols Kaempferol Escherichia coli Extension of the naringenin pathway with F3H and FLS enzymes. bohrium.com
Flavonols Quercetin Saccharomyces cerevisiae Overexpression of pathway enzymes and precursor optimization. bohrium.com
Isoflavones Genistein Escherichia coli Introduction of isoflavone (B191592) synthase (IFS) into a flavanone-producing strain. bohrium.com

Genetic Engineering Strategies for Biosynthetic Pathway Optimization

To enhance the yield and efficiency of flavonoid production in microbial hosts, a variety of sophisticated genetic engineering strategies are employed. nih.gov These techniques aim to overcome common challenges such as low enzyme activity, accumulation of toxic intermediates, and competition for precursors from native metabolic pathways. bohrium.comchalmers.se

A primary strategy is the overexpression of rate-limiting enzymes in the biosynthetic pathway to increase metabolic flux towards the product. bohrium.com Conversely, down-regulating or deleting genes in competing pathways can redirect crucial precursors to the engineered flavonoid pathway. mdpi.combohrium.com For instance, engineering the central carbon metabolism to increase the intracellular pool of malonyl-CoA is a common and effective approach. mdpi.com

More advanced techniques involve the use of synthetic biology tools for precise control and balancing of pathway gene expression. The CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) interference (CRISPRi) system, for example, has been used to systematically fine-tune central metabolic pathways in E. coli to channel carbon flux towards malonyl-CoA, significantly boosting flavonoid production. researchgate.net CRISPR/Cas9 has also been utilized for targeted gene knockouts to eliminate competing pathways. newswise.comhep.com.cn In one study, targeting the chalcone synthase gene in grape cells redirected metabolic flux from flavonoids towards stilbenoids, demonstrating the power of this technology to shift metabolic pathways. newswise.com

Table 3: Genetic Engineering Strategies for Optimizing Flavonoid Production

Strategy Description Example Application
Gene Overexpression Increasing the copy number or transcriptional level of key biosynthetic genes to boost enzyme concentration and activity. bohrium.com Overexpression of maize C1 and Lc transcription factors in tomato to significantly increase flavonoid levels. cas.cz
Competing Pathway Disruption Deleting or down-regulating genes of native pathways that compete for essential precursors like malonyl-CoA or aromatic amino acids. mdpi.com Silencing candidate genes in E. coli's central metabolism using CRISPRi to increase the intracellular malonyl-CoA pool by over 223%. researchgate.net
Precursor Supply Enhancement Engineering the host's central metabolism to increase the availability of starting materials for the flavonoid pathway. nih.gov Modular metabolic engineering in E. coli to increase the pools of L-tyrosine and malonyl-CoA for naringenin synthesis. sci-hub.se
Transcription Factor Engineering Introducing or modifying transcriptional regulators to control the expression of a suite of pathway genes simultaneously. frontiersin.org Heterologous expression of the Arabidopsis MYB12 transcription factor in tomato to activate phenylpropanoid and flavonoid biosynthesis.
CRISPR-Mediated Genome Editing Using CRISPR/Cas9 or related systems for precise gene knockouts, knock-ins, or transcriptional regulation (CRISPRi/CRISPRa) to rewire metabolic networks. nih.govfrontiersin.org CRISPR/Cas9-mediated knockout of the CHS2 gene in grape cells to redirect metabolic flux from flavonoids to resveratrol, increasing its production by over 400%. newswise.com

Advanced Computational Techniques

In the exploration of 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one analogues, advanced computational techniques provide profound insights into their chemical properties and biological potential. These in silico methods allow for the rapid and cost-effective evaluation of molecular characteristics, guiding the synthesis and testing of new derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net By calculating the electron density, DFT can elucidate various properties of this compound analogues, offering a theoretical framework to understand their behavior at a molecular level.

A key aspect of DFT analysis involves the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule; a large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. nih.gov

DFT calculations can also determine a range of global and local reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. These descriptors are invaluable for predicting how analogues might interact with biological targets. nih.gov

Table 1: Key DFT-Derived Molecular Descriptors

DescriptorSymbolSignificance in Drug Design
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with the capacity for electron donation; important for interactions with electron-deficient sites in receptors.
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with the capacity for electron acceptance; crucial for interactions with electron-rich sites in receptors.
HOMO-LUMO Energy GapΔEIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap often correlates with higher reactivity. nih.gov
Chemical HardnessηMeasures the resistance of a molecule to change its electron configuration.
Chemical PotentialμDescribes the tendency of electrons to escape from a system.
Electrophilicity IndexωQuantifies the ability of a molecule to accept electrons, acting as an electrophile.

Through DFT, researchers can model how substitutions on the chromen-4-one scaffold affect the electronic properties and, consequently, the reactivity of the analogues. This allows for the rational design of derivatives with optimized electronic characteristics for enhanced biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For analogues of this compound, MD simulations provide critical insights into their conformational flexibility and their dynamic interactions with biological targets, such as enzymes or receptors. nih.gov

This technique allows researchers to observe how a ligand (the analogue) behaves when bound to its target protein. The simulation tracks the motions and conformational changes of both the ligand and the protein, revealing the stability of their complex. nih.gov Key events, such as the formation and breaking of hydrogen bonds, hydrophobic interactions, and changes in the ligand's orientation within the binding pocket, can be monitored. This information is crucial for understanding the determinants of binding affinity and selectivity.

MD simulations can also be used to explore binding kinetics, providing a theoretical basis for the mechanism of inhibition. nih.gov By simulating the entire binding or unbinding process, researchers can estimate kinetic constants and identify the key conformational states involved. This detailed understanding of the dynamic behavior of the ligand-protein complex is essential for designing molecules with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Table 2: Workflow for a Typical Molecular Dynamics Simulation Study

StepDescriptionKey Outputs
1. System Preparation The initial 3D structure of the protein-ligand complex is prepared. This involves adding hydrogen atoms, assigning force field parameters, and solvating the system in a water box with ions to neutralize the charge.A fully prepared, solvated system ready for simulation.
2. Minimization & Equilibration The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.A stable, equilibrated molecular system.
3. Production Run The main simulation is performed for a specific duration (e.g., hundreds of nanoseconds), during which the trajectory (atomic coordinates over time) is saved at regular intervals. nih.govA trajectory file detailing the motion of every atom.
4. Trajectory Analysis The saved trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations.Conformational stability, key interacting residues, binding affinity estimates, and dynamic behavior of the complex.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore represents the ensemble of steric and electronic features that trigger or block a biological response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, aromatic rings, and positively or negatively ionizable groups. nih.gov

There are two primary approaches to generating a pharmacophore model:

Ligand-Based: When the 3D structure of the target is unknown, this method uses a set of known active molecules to identify common chemical features and their spatial relationships. nih.gov

Structure-Based: If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, the model is derived directly from the key interactions observed between the protein and a bound ligand. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. nih.gov In this process, large databases of chemical compounds, such as ZINC or DrugBank, are computationally searched to identify molecules that match the pharmacophoric features. researchgate.netmdpi.com This approach rapidly filters vast chemical libraries to a manageable number of "hits" that are most likely to be active, significantly accelerating the discovery of novel lead compounds. nih.govbrieflands.com For analogues of this compound, this technique can identify new derivatives or entirely new scaffolds with the potential for similar or improved biological activity.

Table 3: Common Pharmacophoric Features

FeatureAbbreviationDescription
Hydrogen Bond AcceptorHBAA Lewis base capable of forming a hydrogen bond with a donor.
Hydrogen Bond DonorHBDA group (e.g., N-H, O-H) that can donate a hydrogen atom to a hydrogen bond.
Hydrophobic GroupHA nonpolar group that forms favorable interactions with nonpolar regions of the target.
Aromatic RingARA planar, cyclic, conjugated ring system that can engage in π-π or cation-π interactions.
Positive IonizablePIA group that is likely to be positively charged at physiological pH (e.g., an amine).
Negative IonizableNIA group that is likely to be negatively charged at physiological pH (e.g., a carboxylic acid).

In Silico Prediction of Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. nih.govresearchgate.net The PASS algorithm works on the principle that a compound's biological activity is a function of its structure. nih.gov It compares the structure of a query molecule against a vast training set of known biologically active substances to estimate its potential pharmacological effects, mechanisms of action, and even specific toxicities. nih.govgenexplain.com

The output of a PASS prediction is a list of potential biological activities, each with two associated probabilities:

Pa (Probability to be Active): The probability that the compound exhibits the specified activity.

Pi (Probability to be Inactive): The probability that the compound is inactive for that activity.

By convention, activities for which Pa > Pi are considered probable for the compound. genexplain.com A higher Pa value suggests a greater likelihood of confirming the activity experimentally; for instance, a Pa > 0.7 indicates a high probability that the compound will exhibit that activity in testing. researchgate.net

For the study of this compound analogues, PASS serves as an excellent initial screening tool. It can help prioritize which analogues to synthesize by predicting a wide range of potential therapeutic uses. Furthermore, it can alert researchers to potential off-target effects or toxicities early in the drug discovery process. nih.gov

Table 4: Illustrative PASS Prediction Output for a Hypothetical Analogue

Predicted Biological ActivityPaPiInterpretation (if Pa > Pi)
Antineoplastic0.8150.005Very likely to possess anticancer activity.
Kinase Inhibitor0.7620.011Likely to act as a kinase inhibitor.
Anti-inflammatory0.6900.034Good chance of having anti-inflammatory properties.
Hepatoprotective0.5510.098Possible hepatoprotective effects.
Mucomembranous protector0.4800.150Possible activity, but less certain.
CYP2D6 Substrate0.3120.288Unlikely to be a substrate for this metabolic enzyme.

Academic Research on 2 4 Ethoxyphenyl 3 Hydroxychromen 4 One and Its Analogues

Direct and extensive academic research focused specifically on 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one is limited in publicly available literature. However, significant insights can be drawn from studies on its close structural analogues, which share the same 3-hydroxy-2-phenyl-chromen-4-one core. These studies provide a valuable perspective on the potential biological activities and therapeutic applications of this class of compounds.

A particularly relevant investigation focused on 2-(4'-Benzyloxyphenyl)-3-hydroxy-chromen-4-one , an analogue where the ethoxy group is replaced by a structurally similar benzyloxy group. This compound was studied for its potential to protect against neurodegeneration in an experimental model of Alzheimer's disease.

In this study, the compound was found to be a potential inhibitor of the aggregation of amyloid-beta (Aβ) peptides, a key pathological process in Alzheimer's disease. When tested in a transgenic Drosophila model expressing the human Aβ42 peptide, which typically causes severe eye degeneration, the compound demonstrated significant neuroprotective effects.

Table 2: Key Findings for the Analogue 2-(4'-Benzyloxyphenyl)-3-hydroxy-chromen-4-one

Finding Observation Reference
Neuroprotection Showed ~70% rescue of the rough eye phenotype in Aβ42-expressing flies at concentrations of 75 and 100 µM.
Amyloid Plaque Reduction Significantly reduced amyloid plaques in the eye imaginal disks of treated larvae.

| Functional Improvement | Led to the rescue of locomotor deficits and an improved lifespan in the Alzheimer's model flies. | |

These findings highlight the neuroprotective potential of this specific 3-hydroxyflavone (B191502) structure and suggest that related compounds, including this compound, could be promising candidates for further investigation in the context of neurodegenerative diseases. Research on other derivatives, such as those with a p-tolyl or a 4-chlorophenyl group at the 2-position, has also contributed to the understanding of how different substitutions on the phenyl ring can influence the compound's crystalline structure and potential biological interactions. researchgate.net

Structure Activity Relationship Sar Derivations and Rational Drug Design for 2 4 Ethoxyphenyl 3 Hydroxychromen 4 One Analogues

Influence of Substituent Position and Nature on Biological Activities

The biological profile of the 3-hydroxychromen-4-one (B1235781) scaffold is highly sensitive to the type and position of its substituents. Systematic modifications of the core structure have yielded crucial insights into the molecular features required for various therapeutic effects.

The 2-aryl group is a critical determinant of the molecule's biological and photophysical properties. The presence of an ethoxyphenyl group at position 2, specifically with the ethoxy substituent at the para-position (C4'), significantly impacts the compound's electronic and steric characteristics.

The 3-hydroxyl group is arguably one of the most vital functional groups in this class of compounds. It is a key participant in the ESIPT process, where upon photoexcitation, the proton from the 3-hydroxyl group is transferred to the adjacent 4-carbonyl oxygen. researchgate.netrsc.org This phenomenon is highly sensitive to the molecular environment, making these compounds useful as fluorescent probes to study systems like micelles. nih.gov

From a medicinal chemistry perspective, the 3-hydroxyl group is a potent hydrogen bond donor. This ability is often critical for anchoring the molecule within the active site of a target protein or enzyme. The hydrogen-bonding capacity can be influenced by the surrounding chemical environment; for example, electrostatic interactions from neighboring groups can shield the intramolecular hydrogen bond from external perturbations. nih.gov While the hydroxyl group is fundamental to many biological interactions, its high polarity can also present challenges in medicinal chemistry, such as a high desolvation penalty, which can reduce binding affinity if not perfectly positioned within a receptor site. researchgate.net The strategic placement of this group is therefore essential for achieving high-affinity binding.

Modifications to both the chromen-4-one core (rings A and C) and the 2-phenyl ring (ring B) have been extensively studied to build comprehensive SAR models. The introduction of various functional groups—such as hydroxyl, methoxy (B1213986), halogens, and others—can profoundly affect potency, selectivity, and pharmacokinetic properties. researchgate.net

For example, in the broader family of flavones, the number and position of hydroxyl groups are directly linked to their antioxidant and anticancer activities. mdpi.com An ortho-dihydroxy (catechol) group in the B-ring is often associated with strong antioxidant effects. mdpi.com Introducing electron-donating groups like methoxy at position 7 of the chromone (B188151) core can have the opposite spectroscopic effect of donors on the 2-aryl group, demonstrating the positional importance of substituents. The incorporation of a fluorine atom, a common strategy in medicinal chemistry, can enhance properties like metabolic stability and binding affinity. nih.gov The table below summarizes the observed effects of various substitutions on the activity of 3-hydroxychromone and related flavonoid scaffolds.

Position of SubstitutionSubstituentObserved Effect on Biological/Chemical PropertiesReference
2-Aryl Ring (Ring B)Electron-Donating Groups (e.g., -OCH3, -OH)Generally increases antioxidant activity. Modulates ESIPT properties. researchgate.netmdpi.com
Position 3 (Ring C)-OH (hydroxyl)Essential for ESIPT. Acts as a key hydrogen bond donor for receptor binding. researchgate.netnih.gov
Position 3 (Ring C)-F (fluoro)Can enhance antioxidant activity compared to the non-fluorinated counterpart. nih.gov
Position 7 (Ring A)-OCH3 (methoxy)Can produce opposite spectroscopic effects compared to substitution on the 2-aryl ring.
Ring A/B-OH (hydroxyl)Free phenolic groups often show stronger activity than methoxy-substituted congeners in certain assays (e.g., antiplasmodial). mdpi.com
Ring Bortho-dihydroxy (catechol)Strongly correlated with high antioxidant and free-radical scavenging activity. mdpi.com

Pharmacophore Development and Molecular Feature Mapping for Target Selectivity

Pharmacophore modeling is a cornerstone of rational drug design, abstracting the key molecular features responsible for a molecule's biological activity. dovepress.com A pharmacophore model for a 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one analogue would map the essential steric and electronic features required for optimal interaction with a specific biological target. nih.gov

The development of such a model typically involves:

Feature Identification : Key interaction points are identified from the structure. For this scaffold, these would likely include the 3-hydroxyl group as a hydrogen bond donor, the 4-carbonyl oxygen as a hydrogen bond acceptor, the aromatic rings as hydrophobic and/or π-π stacking regions, and the ethoxy group as a potential hydrophobic feature or hydrogen bond acceptor.

3D Arrangement : The spatial arrangement of these features is defined based on the conformation of highly active compounds when bound to their target, or from a collection of active molecules if the target structure is unknown.

Refinement and Validation : The model is tested for its ability to distinguish active from inactive molecules, often through virtual screening of compound databases. nih.gov

For this compound, a hypothetical pharmacophore aimed at a kinase, for example, might consist of one hydrogen bond donor (3-OH), one hydrogen bond acceptor (4-C=O), and two aromatic/hydrophobic centers (the chromone core and the ethoxyphenyl ring). This model serves as a 3D query to find novel, structurally diverse compounds with the potential for the same biological activity or to guide the modification of the existing scaffold to enhance target selectivity.

Lead Optimization Strategies Based on SAR and Computational Insights

Lead optimization is an iterative process that refines a promising lead compound into a clinical candidate by improving its potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com The SAR data and pharmacophore models discussed previously are central to this effort.

Strategies based on SAR and computational insights include:

Analog Synthesis : Guided by SAR, new analogs are designed and synthesized to probe specific interactions. For example, if SAR suggests that the 4'-ethoxy group is in a hydrophobic pocket, analogs with larger alkoxy groups (e.g., propoxy, butoxy) might be synthesized to optimize hydrophobic packing. Similarly, if a hydrogen bond is suspected at position 7, analogs with hydroxyl or amino groups could be created.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models provide a mathematical correlation between chemical structure and biological activity. nih.gov A 3D-QSAR study, for instance, can generate contour maps that show where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity, providing clear guidance for the next round of synthesis. mdpi.com

Structure-Based Design : When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its analogs. nih.gov This allows for the rational design of modifications that improve the fit and interactions within the binding site, such as adding a group to form a new hydrogen bond or fill an empty cavity.

By integrating these computational and medicinal chemistry techniques, the lead optimization cycle of designing, synthesizing, and testing is accelerated, increasing the probability of developing a successful drug candidate from the 3-hydroxychromen-4-one scaffold. patsnap.comdepositolegale.it

Emerging Research Avenues and Future Perspectives in 3 Hydroxychromen 4 One Research

Development of Novel Chemical Probes and Biological Tools

The intrinsic properties of the 3-hydroxyflavone (B191502) scaffold, the core structure of 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one, make it an excellent candidate for the development of chemical probes and biological tools. A key feature of these molecules is their ability to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that results in dual fluorescence emission. nih.govwikipedia.org This property is highly sensitive to the molecule's microenvironment, such as solvent polarity and the presence of biological macromolecules. nih.gov

Researchers are leveraging this characteristic to design fluorescent probes for various applications:

Sensing Metal Ions: The α-hydroxy-carbonyl group in the 3-hydroxyflavone structure can chelate various metal ions, including Zn²⁺, Cu²⁺, and Al³⁺. nih.gov This chelation often disrupts the ESIPT process, leading to a detectable change in the fluorescence emission, allowing these compounds to function as "turn-on" or "turn-off" sensors for specific ions. nih.gov For example, derivatives have been designed to identify prostate cancer cells by detecting differences in intracellular Zn²⁺ content. nih.gov

Imaging in Cells: Because many biological macromolecules provide the kind of hydrophobic microenvironments that enhance ESIPT effects, 3-hydroxyflavone derivatives are being developed as fluorescent probes for cellular imaging. nih.gov Their ability to bind to proteins or intercalate into DNA structures can alter their fluorescence, providing a mechanism to visualize these interactions within living cells. nih.gov

Studying Membranes: The dual emission of 3-hydroxyflavones can be used to probe the properties of model membranes and intermembrane proteins, offering insights into their structure and function. wikipedia.org

The development of probes based on the this compound structure could provide specific tools for studying biological systems where its unique substitution pattern confers an affinity for particular targets. These tools are invaluable for target validation and for elucidating the mechanisms of action of this class of compounds. rsc.org

Exploration of New Biological Targets and Pathways

While the antioxidant and anti-inflammatory properties of 3-hydroxychromen-4-ones are well-documented, current research is aimed at identifying more specific molecular targets to explain their broad spectrum of biological activities, which include antiviral, antitumor, and anticholinesterase effects. nih.govbioinfopublication.org The exploration of these targets is critical for developing compounds like this compound into targeted therapies.

Emerging targets and pathways for this class of compounds include:

Enzymes in Cell Proliferation and DNA Maintenance: Certain flavone (B191248) derivatives have shown potent inhibitory activity against topoisomerase II and topoisomerase IV, enzymes critical for DNA replication and repair in both bacterial and human cells. mdpi.com Others have been found to target key signaling pathways involved in cancer cell growth and survival, such as the phosphoinositide 3-kinase (PI3K) and phospho-protein kinase B (AKT) pathways. nih.gov

Parasitic Enzymes: The structural similarity of 3-hydroxychromen-4-ones to other heterocyclic compounds suggests they may be effective against unique targets in pathogens. For instance, related 4H-thiochromen-4-one derivatives have been investigated as allosteric inhibitors of trypanothione (B104310) reductase, a vital enzyme for oxidative stress regulation in tropical disease parasites like Leishmania and Trypanosoma. nih.govnih.gov

Carbon Monoxide-Releasing Molecules (CORMs): A novel area of research involves the potential for 3-hydroxyflavones to function as CORMs. mdpi.com Under specific conditions, such as enzymatic catalysis or photochemical stimulation, these molecules can be induced to release carbon monoxide (CO), a gasotransmitter with known therapeutic effects, including anti-inflammatory and cytoprotective activities. This opens a completely new avenue for the therapeutic application of these compounds. mdpi.com

The following table summarizes some of the potential biological targets being explored for 3-hydroxyflavone derivatives.

Target ClassSpecific Example(s)Associated Disease/ProcessReference(s)
KinasesPI3K/AKT PathwayCancer Proliferation & Metastasis nih.gov
TopoisomerasesTopoisomerase II, Topoisomerase IVCancer, Bacterial Infections mdpi.com
Parasite EnzymesTrypanothione ReductaseLeishmaniasis, Trypanosomiasis nih.govnih.gov
Gasotransmitter ReleaseCarbon Monoxide (CO) ReleaseInflammation, Cellular Stress mdpi.com

This table is interactive and can be sorted by column.

Advanced Synthetic Strategies for Enhanced Compound Libraries

The creation of large and diverse compound libraries is essential for modern drug discovery, enabling high-throughput screening to identify lead compounds and explore structure-activity relationships (SAR). While the traditional Algar-Flynn-Oyamada reaction is a reliable method for synthesizing 3-hydroxyflavones, researchers are developing more advanced and efficient strategies to accelerate the generation of derivatives based on the this compound scaffold. bioinfopublication.orgresearchgate.net

Innovations in synthetic chemistry are focused on several key areas:

One-Pot Reactions: New methods have been developed that allow for the synthesis of 3-hydroxyflavone derivatives in a single step from simple precursors. For example, a one-step condensation, cyclization, and subsequent oxidation reaction catalyzed by pyrrolidine (B122466) has been reported, offering significant convenience over traditional multi-step processes. rsc.orgresearchgate.net

Novel Catalysts: The use of innovative catalysts is improving reaction yields and conditions. The application of biogenic ZnO nanoparticles as a recyclable, eco-friendly catalyst for the synthesis of related chromen-2-one derivatives exemplifies this trend. chimicatechnoacta.ru

Combinatorial and Parallel Synthesis: Advanced strategies are being employed to rapidly create libraries of compounds where different functional groups are systematically varied. This involves the parallel synthesis of numerous analogues by modifying the aromatic aldehyde and 2'-hydroxyacetophenone (B8834) starting materials. researchgate.net This approach is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of the lead compound.

These advanced synthetic methods are critical for efficiently producing a wide array of analogues of this compound, which can then be screened to identify compounds with enhanced potency against specific biological targets.

Investigation of Synergistic Effects with Other Bioactive Compounds

A growing paradigm in pharmacology is the use of combination therapies to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. nih.gov This approach can enhance efficacy, reduce required dosages, and overcome drug resistance. Researchers are beginning to investigate the potential of 3-hydroxychromen-4-one (B1235781) derivatives, including this compound, as components of such combination regimens.

The rationale for exploring these synergistic effects is based on the multifaceted biological activities of flavonoids. For example:

Combining Antioxidants and Anti-inflammatories: Given their known ability to scavenge free radicals and modulate inflammatory pathways, these compounds could be combined with other agents to treat complex diseases like ischemic stroke. bioinfopublication.orgnih.gov A study on edaravone (B1671096) (a free radical scavenger) and borneol (an anti-inflammatory agent) demonstrated a significant synergistic effect in a rat model of cerebral ischemia, providing a conceptual basis for similar combinations involving 3-hydroxyflavones. nih.gov

Enhancing Chemotherapy: Flavonoids may be used to sensitize cancer cells to conventional chemotherapeutic agents. By inhibiting pathways that contribute to drug resistance or by protecting normal cells from chemotherapy-induced toxicity, they could improve the therapeutic index of existing cancer treatments.

Antimicrobial Synergy: In the context of infectious diseases, combining a 3-hydroxyflavone derivative with a conventional antibiotic could restore the antibiotic's efficacy against resistant bacterial strains.

The investigation into synergistic combinations represents a promising strategy to broaden the therapeutic applications of this compound and enhance its clinical potential.

Addressing Research Challenges and Future Directions in Drug Discovery

The journey of developing a compound like this compound into a clinically approved drug is fraught with challenges common to the entire pharmaceutical industry. cas.org The productivity of traditional drug discovery pipelines has been questioned due to high costs, lengthy timelines, and high failure rates. nih.govlabmanager.com

Key challenges and future directions for this field of research include:

Improving Predictive Models: A significant hurdle is the poor translation of findings from preclinical models (e.g., animal studies) to human clinical trials. cas.orgazolifesciences.com Future research will rely more heavily on advanced in vitro models, such as organ-on-a-chip technology and complex 3D cell cultures, as well as computational (in silico) methods to better predict human responses.

Navigating Complex Biology: Many diseases have poorly understood underlying mechanisms. azolifesciences.com A deeper understanding of the biological pathways modulated by 3-hydroxyflavones is needed to move beyond broad activity profiles to targeted therapeutic interventions. This involves validating biomarkers and elucidating precise mechanisms of action.

Harnessing Polypharmacology: Rather than the traditional "one drug, one target" approach, there is growing interest in polypharmacology—designing single molecules that intentionally interact with multiple targets to achieve a greater therapeutic effect, particularly for complex diseases like cancer or neurodegenerative disorders. nih.gov The diverse activities of flavonoids make them ideal candidates for this approach.

Leveraging Artificial Intelligence: The use of computer-aided drug design and artificial intelligence is set to accelerate the discovery process. These tools can help predict the activity of novel compounds, optimize synthetic routes, and identify promising candidates from vast virtual libraries, reducing the time and cost associated with early-stage research. labmanager.com

The future of research on this compound and related compounds will involve an integrated, multidisciplinary approach that combines advanced synthesis, sophisticated biological screening platforms, and powerful computational tools to overcome these challenges and successfully translate promising laboratory findings into effective therapies. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of substituted hydroxyacetophenone derivatives with 4-ethoxybenzaldehyde under basic conditions. For example, analogous chromenone syntheses use K₂CO₃ in DMF as a base and solvent, with propargyl bromide or similar alkylating agents to introduce substituents . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometry is critical to minimize side products like uncyclized intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the ethoxyphenyl group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and hydroxyl proton (δ ~10–12 ppm, broad).
  • X-ray crystallography : Single-crystal analysis resolves the planar chromen-4-one core and hydrogen-bonding networks. For example, derivatives like 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one crystallize in monoclinic systems (space group P2₁/c) with Z = 8 and unit cell parameters a ≈ 22.37 Å, b ≈ 6.88 Å . SHELX software is widely used for refinement, with R factors <0.05 for high-quality datasets .

Q. How does the ethoxy substituent influence the compound’s stability under varying pH and temperature conditions?

The ethoxy group enhances lipophilicity and may reduce hydrolytic degradation compared to hydroxyl or methoxy analogs. Stability studies should include:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (expected >200°C based on similar chromenones).
  • pH-dependent solubility : Test in buffered solutions (pH 1–12) to identify optimal storage conditions. The hydroxyl group at position 3 may form hydrogen bonds with solvents, affecting crystallization .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered ethoxy groups) be resolved during structure refinement?

Disorder in the ethoxy group arises from rotational flexibility. Strategies include:

  • Multi-conformer modeling : Use SHELXL to refine partial occupancy of ethoxy conformers .
  • Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles.
  • Low-temperature data collection : Cooling crystals to 100–150 K reduces thermal motion, improving data resolution (e.g., MoKα radiation, λ = 0.71073 Å) .

Q. What experimental and computational approaches are suitable for analyzing hydrogen-bonding networks in this compound?

  • Graph-set analysis : Categorize hydrogen bonds (e.g., D(2) motifs for hydroxyl→carbonyl interactions) using software like Mercury .
  • DFT calculations : Optimize hydrogen-bond geometries (e.g., B3LYP/6-31G* basis set) to predict interaction energies and compare with crystallographic data .
  • IR spectroscopy : Identify O–H stretching frequencies (3200–3500 cm⁻¹) shifts due to hydrogen bonding.

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be rationalized for structurally related chromenones?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace ethoxy with fluorine or methyl) and assay against target proteins. For example, 4-ethoxyphenyl derivatives may exhibit COX-2 inhibition (similar to apricoxib ), while fluorinated analogs show antimicrobial activity .
  • Molecular docking : Use AutoDock Vina to model interactions with binding pockets (e.g., COX-2 PDB: 3LN1). Focus on hydrophobic contacts from the ethoxy group and hydrogen bonds from the hydroxyl .

Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?

  • Detailed reaction monitoring : Use in-situ techniques like HPLC or Raman spectroscopy to track intermediate formation.
  • Standardized crystallization : Control solvent polarity (e.g., ethanol/water ratios) and cooling rates to ensure consistent crystal morphology .
  • Collaborative validation : Share raw crystallographic data (e.g., CIF files) via platforms like IUCrData to cross-validate structural assignments .

Methodological Recommendations

  • Crystallography : Use SHELX for refinement and ORTEP-3 for visualization .
  • Synthetic protocols : Adopt inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .
  • Data reporting : Include full crystallographic tables (unit cell parameters, R factors) and synthetic yields in publications to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.